5-ブロモチアゾール

概要

説明

Synthesis Analysis

The synthesis of 5-Bromothiazole has been achieved through various methods. A notable approach involves halogen-metal exchange reactions, where 2-Bromothiazole and 5-bromothiazole are converted into corresponding thiazolyllithium compounds, facilitating the synthesis of thiazole carboxylic acids. This method presents a convenient route to these acids, which were previously challenging to access (Beyerman, Berben, & Bontekoe, 2010). Additionally, highly functionalized 5-bromo-2-aminothiazoles have been synthesized efficiently through a one-pot method, avoiding metal catalysts or inconvenient reagents (Prévost et al., 2018).

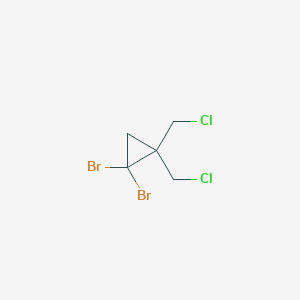

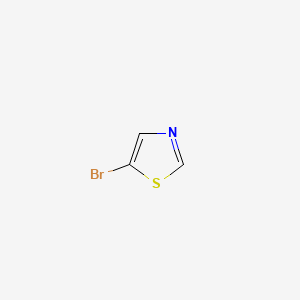

Molecular Structure Analysis

The molecular structure of 5-Bromothiazole has been elucidated through various analytical techniques. The X-ray crystallography of related compounds, like 2,4-dibromothiazole, provides insights into the structural aspects, showcasing disordered crystal structures with molecules randomly oriented (Aitken, Aitken, MacGregor, Traore, & Slawin, 2015).

Chemical Reactions and Properties

5-Bromothiazole undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, it serves as a precursor in the synthesis of thiazole peptides and other heterocyclic compounds. The regioselective functionalization of 2,4-dibromothiazole via metalation and nucleophilic addition or palladium-mediated cross-coupling has been documented, demonstrating the compound's versatility (Delgado, Heckmann, Müller, & Bach, 2006).

科学的研究の応用

医薬品中間体

5-ブロモチアゾール: は、様々な医薬品化合物の合成における中間体として広く使用されています 。その臭素とチアゾール官能基は、薬理学的目的に適した複雑な分子の構築において貴重な前駆体となっています。 例えば、抗菌作用や抗真菌作用を持つ可能性のある分子の合成に使用できます .

材料科学

材料科学の分野では、5-ブロモチアゾール誘導体は、エンドカンナビノイド加水分解酵素MAGL阻害剤としての可能性が探求されています 。これらの阻害剤は、痛み、神経炎症性疾患、および特定の癌の治療における治療の可能性があるため、重要です。

農業

5-ブロモチアゾールの農業における直接的な用途は広く文書化されていませんが、関連する化合物は作物の細菌病を制御するために使用されています 。構造類似体として、5-ブロモチアゾールは同様の用途について調査することができ、植物保護の新たな道筋を提供する可能性があります。

環境用途

5-ブロモチアゾールは、特に微生物群集と生地球化学的サイクルの研究において、環境用途を持つ可能性があります 。その誘導体は、環境プロセスを追跡したり、生態学的研究におけるマーカーとして使用したりできます。

化学合成

5-ブロモチアゾール: は、化学合成において汎用性の高いビルディングブロックとして機能し、染料、農薬、その他の工業化学品の製造に使用されます 。その反応性により、様々な分子に臭素とチアゾール部分を取り入れることができ、合成化学のレパートリーを拡大しています。

産業用途

産業分野では、5-ブロモチアゾールは、その安定性と反応性から、性能材料として使用されています 。チアゾール環がもたらす特定の化学的性質を必要とする製品の製造に使用できます。

Safety and Hazards

作用機序

Target of Action

5-Bromothiazole is a derivative of thiazole, a five-membered heteroaromatic ring . Thiazole derivatives have been reported to inhibit BRAF kinase activity, which plays a crucial role in stimulating cell division . They also act as potent and selective inhibitors of cyclin-dependent kinases Cdk2, Cdk7, and Cdk9 .

Mode of Action

The mode of action of 5-Bromothiazole involves its interaction with these targets, leading to the inhibition of their activities . This inhibition disrupts the normal cell division process, potentially leading to the death of rapidly dividing cells .

Biochemical Pathways

The biochemical pathways affected by 5-Bromothiazole are primarily those involved in cell division and growth . By inhibiting key enzymes in these pathways, 5-Bromothiazole can disrupt normal cellular processes and lead to cell death .

Pharmacokinetics

Like other thiazole derivatives, it is expected to have good bioavailability .

Result of Action

The result of 5-Bromothiazole’s action at the molecular and cellular level is the disruption of normal cell division and growth processes . This can lead to the death of rapidly dividing cells, making 5-Bromothiazole a potential candidate for antitumor therapies .

Action Environment

The action of 5-Bromothiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . .

特性

IUPAC Name |

5-bromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUPYMSVAPQXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338053 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3034-55-7 | |

| Record name | 5-Bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 5-Bromothiazole?

A1: 5-Bromothiazole is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.

Q2: How is 5-Bromothiazole synthesized?

A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized 5-Bromothiazole without using elemental bromine, making the process safer and more environmentally friendly [].

Q3: What makes 5-Bromothiazole useful in organic synthesis?

A3: The bromine atom in 5-Bromothiazole serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].

Q4: Are there any specific applications of 5-Bromothiazole derivatives in medicinal chemistry?

A4: Yes, 5-Bromothiazole is a valuable scaffold in drug discovery. For example, a derivative containing a 5-bromothiazole structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].

Q5: Have any studies explored the structure-activity relationships (SAR) of 5-Bromothiazole derivatives?

A5: Although specific SAR studies for 5-Bromothiazole itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].

Q6: Are there any known challenges or limitations associated with using 5-Bromothiazole?

A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with 5-Bromothiazole derivatives [].

Q7: Has 5-Bromothiazole been studied in any biological contexts?

A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of 5-Bromothiazole derivatives beyond medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。